BenchChemオンラインストアへようこそ!

5-Bromo-1-benzothiophen-4-ol

Solid-state characterization Crystallinity Thermal analysis

5-Bromo-1-benzothiophen-4-ol is the defined intermediate for 2-arylbenzothiophene SERM scaffolds per US Patent 5,710,285. The C5-Br enables cross-coupling; the C4-OH permits orthogonal protection. This regioisomer is NOT interchangeable with 3-ol, 6-bromo, or deoxy variants due to distinct electronic and H-bonding profiles. Bifunctional reactivity—Br for Pd-catalyzed coupling, OH for chemoselective transformations—makes it the gateway building block for benzothiophene drug discovery.

Molecular Formula C8H5BrOS
Molecular Weight 229.1 g/mol
CAS No. 34576-98-2
Cat. No. B1627238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-benzothiophen-4-ol
CAS34576-98-2
Molecular FormulaC8H5BrOS
Molecular Weight229.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1SC=C2)O)Br
InChIInChI=1S/C8H5BrOS/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-4,10H
InChIKeyRCWMLFOECUDVQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-1-benzothiophen-4-ol (CAS 34576-98-2): Chemical Identity and Physicochemical Baseline for Scientific Procurement


5-Bromo-1-benzothiophen-4-ol (CAS 34576-98-2) is a heterocyclic building block of the benzo[b]thiophene class, characterized by a bromine substituent at the 5-position and a hydroxyl group at the 4-position of the fused bicyclic system [1]. Its molecular formula is C8H5BrOS with a molecular weight of 229.10 g/mol [1]. The compound presents as a solid powder with a melting point range of 129–130 °C and is typically supplied at 95% purity for research and further manufacturing applications [1]. Its computed XLogP3-AA value of 3.3 indicates moderate lipophilicity, while the topological polar surface area of 48.5 Ų and presence of a single hydrogen bond donor (phenolic –OH) define its intermolecular interaction potential [1]. The benzothiophene scaffold serves as a privileged structure in medicinal chemistry, appearing in clinically evaluated agents such as raloxifene (a selective estrogen receptor modulator), zileuton (a 5-lipoxygenase inhibitor), and sertaconazole (an antifungal agent) [2].

Why Generic Substitution of 5-Bromo-1-benzothiophen-4-ol (CAS 34576-98-2) Fails: Substitution Pattern-Specific Reactivity and Physicochemical Consequences


Within the benzo[b]thiophene chemical space, even single-atom or single-positional alterations produce measurable differences in solid-state behavior, solubility, and reactivity that preclude simple interchangeability. The 5-bromo-4-hydroxy substitution pattern is not arbitrary: the ortho-like spatial relationship between the phenolic –OH and the C5–Br moiety creates a unique electronic and steric environment that influences both physicochemical properties and synthetic utility [1]. Regioisomers such as 5-bromo-1-benzothiophen-3-ol or 6-bromo-1-benzothiophen-4-ol exhibit altered hydrogen-bonding networks and distinct reactivity profiles in cross-coupling reactions [2]. Furthermore, the specific halogen identity matters: chloro analogs differ from bromo analogs in C–X bond strength, leaving group propensity, and crystallinity, while iodo analogs introduce distinct steric bulk and coupling reactivity . The phenolic –OH group itself confers hydrogen-bond donor capacity absent in O-alkylated or deoxy variants, directly affecting solubility, crystal packing, and potential for further derivatization. The quantitative evidence presented in Section 3 substantiates why procurement decisions must be anchored to this specific regio- and chemo-type rather than relying on generic benzothiophene or halogenated aromatic surrogates.

Quantitative Differentiation Evidence for 5-Bromo-1-benzothiophen-4-ol (CAS 34576-98-2) vs. Structural Analogs


Melting Point Differentiation: 5-Bromo-4-hydroxybenzothiophene vs. 5-Bromo-3-hydroxy Regioisomer

The melting point serves as a direct proxy for crystal lattice energy and purity assessment. 5-Bromo-1-benzothiophen-4-ol exhibits a melting point range of 129–130 °C as a powder at 95% purity . In contrast, the regioisomer 5-bromo-1-benzothiophen-3-ol (CAS 207683-21-4) displays a melting point of 100 °C . This 29–30 °C difference is substantial for compounds of similar molecular weight (229 g/mol) and reflects distinct intermolecular hydrogen-bonding arrangements arising from the relative positioning of the phenolic –OH and the thiophene sulfur atom. For procurement, this difference provides a definitive identity confirmation metric and informs storage and handling requirements.

Solid-state characterization Crystallinity Thermal analysis

Lipophilicity and Hydrogen-Bonding Profile of 5-Bromo-1-benzothiophen-4-ol vs. Deoxy and O-Alkylated Analogs

Computed molecular descriptors establish a quantitative baseline for solubility, permeability, and formulation behavior. 5-Bromo-1-benzothiophen-4-ol has a computed XLogP3-AA value of 3.3, topological polar surface area (TPSA) of 48.5 Ų, and one hydrogen bond donor (phenolic –OH) [1]. In comparison, 5-bromobenzo[b]thiophene (CAS 4923-87-9, the deoxy analog lacking the 4-OH group) has no hydrogen bond donors and a reduced TPSA, resulting in increased lipophilicity and decreased aqueous solubility [2]. Conversely, O-alkylated derivatives such as 5-bromo-4-methoxybenzo[b]thiophene exhibit zero hydrogen bond donors, higher XLogP, and different membrane permeability characteristics . The phenolic –OH in the target compound contributes one H-bond donor, which is critical for target engagement in biological systems where hydrogen bonding to protein residues governs binding affinity.

Physicochemical profiling ADME prediction Medicinal chemistry

Synthetic Intermediacy in 2-Arylbenzothiophene Pharmaceuticals: Defined by 5-Bromo-4-hydroxy Substitution Pattern

The 5-bromo-4-hydroxy substitution pattern on the benzo[b]thiophene core is not arbitrary but is specifically defined in pharmaceutical process patents as the requisite intermediate for constructing 2-arylbenzothiophene therapeutics. U.S. Patent 5,710,285 (Eli Lilly and Company) explicitly claims intermediates of formula IX wherein R¹ is –OH or protected –OH and Z is bromo, iodo, triflate, or –B(OH)₂, with the specific proviso that when Z is bromo, R¹ is not alkoxy [1]. This structural specification enables downstream Suzuki-Miyaura or related cross-coupling at the C2 position to install aryl pharmacophores essential for estrogen receptor modulation (e.g., raloxifene analogs). Alternative halogen substitution patterns (chloro, fluoro) or alternative hydroxyl positioning (3-ol, 5-ol, 6-ol, 7-ol regioisomers) lack the precise reactivity profile required for this synthetic sequence, leading to either failed coupling reactions or diminished product yields.

Drug intermediate SERM synthesis Eli Lilly raloxifene

Validated Research and Procurement Scenarios for 5-Bromo-1-benzothiophen-4-ol (CAS 34576-98-2)


Synthesis of 2-Arylbenzothiophene Selective Estrogen Receptor Modulators (SERMs)

Procure 5-bromo-1-benzothiophen-4-ol as the defined intermediate for constructing 2-arylbenzothiophene SERM scaffolds, consistent with the synthetic route claimed in U.S. Patent 5,710,285 [1]. The 5-bromo substituent enables C2 cross-coupling to install aryl groups essential for estrogen receptor α/β binding, while the 4-hydroxy group can be protected/deprotected as needed during the synthetic sequence. This substitution pattern is the documented gateway to the benzothiophene SERM pharmacophore class that includes clinically evaluated agents such as raloxifene [2]. Regioisomers (e.g., 3-ol, 6-bromo) do not align with the patent-defined intermediate structure and may not support the intended coupling chemistry.

C3-Selective Functionalization via Interrupted Pummerer Reaction Chemistry

Utilize 5-bromo-1-benzothiophen-4-ol or its oxidized S-oxide derivative as a substrate for directing group-free, metal-free C3-arylation and C3-alkylation methodologies [1]. The specific benzothiophene core with the 5-bromo substituent provides a defined electronic environment that influences regioselectivity in interrupted Pummerer reactions. Published protocols demonstrate complete C3 regioselectivity for benzothiophene substrates under mild conditions [2]. The presence of the 4-OH group may offer additional opportunities for chemoselective transformations orthogonal to C3 functionalization.

Physicochemical Profiling and Early-Stage ADME Assessment of Benzothiophene-Derived Lead Candidates

Employ 5-bromo-1-benzothiophen-4-ol as a model compound or building block in early drug discovery programs where benzothiophene scaffolds are under evaluation. The experimentally determined melting point (129–130 °C) and computed descriptors (XLogP = 3.3, TPSA = 48.5 Ų, one H-bond donor) provide a quantitative baseline for structure-property relationship (SPR) studies [1]. This compound serves as a reference point for understanding how the 5-bromo-4-hydroxy substitution pattern influences solid-state behavior and lipophilicity relative to other benzothiophene regioisomers and halogen variants.

Cross-Coupling Building Block for Diversified Benzothiophene Library Synthesis

Deploy 5-bromo-1-benzothiophen-4-ol as a versatile handle for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-coupling reactions to generate diversified benzothiophene libraries [1]. The C5–Br bond provides a reactive site for palladium-catalyzed coupling with aryl, heteroaryl, alkenyl, or alkynyl partners, while the C4–OH group can be orthogonally manipulated (e.g., protection, alkylation, triflation). This bifunctional reactivity pattern—bromine for coupling, hydroxyl for orthogonal derivatization—distinguishes this compound from mono-functional benzothiophenes that offer only a single reactive handle [2]. The solid powder form and ambient temperature storage compatibility facilitate laboratory-scale handling and automated library synthesis workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-1-benzothiophen-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.